Acetylcysteine magnesium

Description

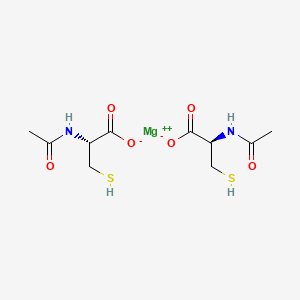

Structure

3D Structure of Parent

Properties

CAS No. |

36330-79-7 |

|---|---|

Molecular Formula |

C10H16MgN2O6S2 |

Molecular Weight |

348.7 g/mol |

IUPAC Name |

magnesium;(2R)-2-acetamido-3-sulfanylpropanoate |

InChI |

InChI=1S/2C5H9NO3S.Mg/c2*1-3(7)6-4(2-10)5(8)9;/h2*4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2/t2*4-;/m00./s1 |

InChI Key |

CDIFCTOKYOUYOT-SCGRZTRASA-L |

Isomeric SMILES |

CC(=O)N[C@@H](CS)C(=O)[O-].CC(=O)N[C@@H](CS)C(=O)[O-].[Mg+2] |

Canonical SMILES |

CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of acetylcysteine magnesium salt?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcysteine, a derivative of the amino acid L-cysteine, is a well-established pharmaceutical agent with mucolytic and antioxidant properties. The magnesium salt of acetylcysteine, also known as magnesium bis[(2R)-2-acetamido-3-sulfanylpropanoate], is a compound that combines the therapeutic effects of acetylcysteine with the physiological benefits of magnesium. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of acetylcysteine magnesium salt, intended for professionals in research and drug development.

Chemical Structure and Identification

The chemical structure of this compound salt involves a central magnesium cation (Mg²⁺) coordinated to two acetylcysteine anions. Each acetylcysteine anion is formed by the deprotonation of the carboxylic acid group of N-acetyl-L-cysteine.

Molecular Formula: C₁₀H₁₆MgN₂O₆S₂[1]

IUPAC Name: magnesium bis[(2R)-2-acetamido-3-sulfanylpropanoate][1]

CAS Number: 36330-79-7[1]

SMILES: CC(=O)N--INVALID-LINK--C(=O)[O-].CC(=O)N--INVALID-LINK--C(=O)[O-].[Mg+2][1][2]

The structure consists of one magnesium ion and two N-acetyl-L-cysteine molecules.[2]

Physicochemical Properties

A summary of the known physicochemical properties of this compound salt is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 348.7 g/mol | [1] |

| pH (1% aqueous solution) | 5.35 | [3] |

| Solubility in Water | Approx. 50% | [3] |

| Decomposition Temperature | > 190°C | [3] |

Experimental Protocols

Synthesis of this compound Salt

A common method for the synthesis of this compound salt involves the reaction of N-acetyl-L-cysteine with a magnesium base in an aqueous solution.[3]

Materials:

-

N-acetyl-L-cysteine

-

Magnesium basic carbonate

-

Deionized water

-

Ethyl ether

Procedure: [3]

-

Dissolve 19.6 g of N-acetyl-L-cysteine in 400 ml of deionized water.

-

To this solution, add 5.82 g of magnesium basic carbonate.

-

Stir the mixture until the reaction is complete, resulting in a solution with a pH of approximately 5.1.

-

The product can be isolated by one of the following methods:

-

Freeze-drying: A portion of the resulting solution can be freeze-dried to yield the solid magnesium salt.

-

Precipitation: The solution can be concentrated under vacuum. The resulting residue is then dissolved in ethanol and precipitated by the addition of ethyl ether. The solid product is collected by filtration.

-

Analytical Characterization

While specific experimental data for this compound salt is not widely available in the public domain, characterization can be performed using standard analytical techniques. The expected results can be inferred from the known data of N-acetyl-L-cysteine.

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

A patent for this compound salt states that ¹H-NMR analysis is consistent with the assigned structure, though the specific spectral data is not provided.[3] For reference, the ¹H-NMR spectrum of N-acetyl-L-cysteine in D₂O typically shows the following characteristic peaks:

-

A singlet for the acetyl (CH₃) protons.

-

A multiplet for the α-proton (CH).

-

A multiplet for the β-protons (CH₂).

In the magnesium salt, slight shifts in these peaks would be expected due to the change in the chemical environment upon deprotonation of the carboxylic acid and coordination with the magnesium ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of N-acetyl-L-cysteine exhibits characteristic absorption bands for its functional groups. For the magnesium salt, the most significant change would be observed in the region of the carboxyl group stretching vibrations.

Expected FT-IR Spectral Features for this compound Salt:

-

O-H stretch (Carboxylic Acid): The broad O-H stretching band of the carboxylic acid in N-acetyl-L-cysteine (around 2500-3300 cm⁻¹) would be absent.

-

C=O stretch (Carboxylic Acid): The carbonyl stretch of the protonated carboxylic acid (around 1700 cm⁻¹) would be replaced by a strong asymmetric stretching band of the carboxylate anion at a lower wavenumber (typically around 1550-1610 cm⁻¹).

-

N-H stretch (Amide): The N-H stretching vibration would remain (around 3300 cm⁻¹).

-

C=O stretch (Amide I): The amide I band would still be present (around 1650 cm⁻¹).

-

S-H stretch: The weak S-H stretching band would be expected to be present (around 2550 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. For this compound salt, the expected molecular ion peak would correspond to the entire salt or fragments thereof. Electrospray ionization (ESI) would be a suitable technique. The mass spectrum of N-acetyl-L-cysteine typically shows a molecular ion peak at m/z 164.03 [M+H]⁺. For the magnesium salt, one might observe peaks corresponding to [Mg(NAC)]⁺ or other fragments.

Conclusion

This technical guide provides a foundational understanding of the chemical structure and properties of this compound salt. The provided synthesis protocol and expected analytical characteristics offer a starting point for researchers and drug development professionals working with this compound. Further experimental investigation is warranted to fully elucidate the detailed spectral properties and crystal structure of this important pharmaceutical salt.

References

The Synergistic Mechanisms of N-Acetylcysteine and Magnesium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylcysteine (NAC) and magnesium are well-established therapeutic agents with multifaceted mechanisms of action. While their individual benefits are extensively documented, emerging evidence points towards a significant synergistic relationship, particularly in the realms of antioxidant defense, neuroprotection, and anti-inflammatory processes. This technical guide provides an in-depth exploration of the core mechanisms underpinning the synergistic action of NAC and magnesium. By examining their complementary roles in glutathione (B108866) metabolism, glutamatergic neurotransmission, and cellular signaling, we illuminate how their combined application may offer enhanced therapeutic efficacy. This guide synthesizes quantitative data, details experimental protocols for key assays, and presents signaling pathways and experimental workflows through explanatory diagrams to support further research and drug development.

Core Mechanisms of Action: Individual Contributions

N-Acetylcysteine (NAC): A Multifaceted Antioxidant and Anti-inflammatory Agent

N-acetylcysteine, a derivative of the amino acid L-cysteine, exerts its therapeutic effects through several key mechanisms:

-

Glutathione Precursor: NAC's primary and most well-understood mechanism is its role as a precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[1][2][3] Following administration, NAC is deacetylated to L-cysteine, the rate-limiting substrate for GSH synthesis.[4] This replenishment of intracellular GSH is crucial for cellular protection against oxidative damage.[3]

-

Direct Antioxidant Activity: The free sulfhydryl group (-SH) in NAC can directly scavenge reactive oxygen species (ROS), contributing to its overall antioxidant capacity.[2][5]

-

Anti-inflammatory Effects: NAC has been shown to modulate inflammatory pathways, in part by inhibiting the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[5]

-

Modulation of Glutamatergic Neurotransmission: NAC can influence the glutamatergic system by acting on the cystine-glutamate antiporter, which can help to reduce synaptic glutamate (B1630785) release.[6][7][8]

Magnesium: A Critical Cation in Cellular Function

Magnesium is an essential mineral involved in over 300 enzymatic reactions and plays a pivotal role in numerous physiological processes:

-

NMDA Receptor Antagonism: Magnesium acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[9][10] At resting membrane potential, the magnesium ion blocks the NMDA receptor channel, preventing excessive calcium influx that can lead to excitotoxicity and neuronal damage.[6][11]

-

Calcium Channel Blockade: Magnesium functions as a natural calcium channel blocker, which contributes to its effects on smooth muscle relaxation and neuronal excitability.[12]

-

Cofactor in ATP-dependent Reactions: Magnesium is essential for the biological activity of ATP, as it must be bound to a magnesium ion to be active.[13] This is critical for a vast array of cellular processes, including those involved in antioxidant defense.

-

Anti-inflammatory and Antioxidant Properties: Magnesium deficiency is associated with increased oxidative stress and inflammation.[14][15][16] Conversely, magnesium supplementation has been shown to reduce markers of inflammation, such as C-reactive protein (CRP).[6]

The Synergy Unveiled: Complementary and Interacting Pathways

The synergistic potential of NAC and magnesium stems from their ability to target and modulate interconnected pathways involved in oxidative stress, glutamate homeostasis, and inflammation.

Enhanced Antioxidant Defense through Glutathione Pathway Co-regulation

A primary area of synergy lies in their combined impact on the glutathione system. While NAC directly provides the precursor for GSH synthesis, magnesium is a critical cofactor for key enzymes within this pathway. Magnesium activates gamma-glutamyl transpeptidase (GGT), an enzyme involved in the glutathione cycle, and enhances the activity of glutathione peroxidase (GPx), which utilizes GSH to neutralize free radicals.[17] Magnesium deficiency has been shown to reduce erythrocyte GSH concentrations, a condition that can be reversed with magnesium supplementation.[18]

This creates a powerful synergistic relationship: NAC provides the building blocks for GSH, while magnesium optimizes the enzymatic machinery required for its synthesis and utilization.

Caption: Synergistic action of NAC and Magnesium in the Glutathione pathway.

Co-modulation of NMDA Receptor and Glutamate Excitotoxicity

Both NAC and magnesium play crucial roles in regulating glutamatergic neurotransmission, a key pathway in neuroprotection. Magnesium's blockade of the NMDA receptor is voltage-dependent and prevents excessive calcium influx, a primary driver of excitotoxicity.[9][10] NAC, on the other hand, modulates extracellular glutamate levels through its interaction with the cystine-glutamate antiporter.[6][7][8] By reducing synaptic glutamate availability, NAC can decrease the overall activation of NMDA receptors.

The synergy here is clear: NAC reduces the agonist (glutamate) that activates the NMDA receptor, while magnesium directly blocks the receptor channel. This dual-pronged approach provides a more robust defense against glutamate-induced neurotoxicity than either agent alone.

References

- 1. A quantitative method to assess extrasynaptic NMDA receptor function in the protective effect of synaptic activity against neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSH-Glo™ Glutathione Assay Protocol [promega.jp]

- 3. The role of a combination of N-acetylcysteine and magnesium sulfate as adjuvants to standard therapy in acute organophosphate poisoning: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-acetylcysteine and magnesium improve biochemical abnormalities associated with myocardial ischaemic reperfusion in South Indian patients undergoing coronary artery bypass grafting: a comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Fetal Neuroprotective Strategies: Therapeutic Agents and Their Underlying Synaptic Pathways [frontiersin.org]

- 7. Fetal and Neonatal Effects of N-Acetylcysteine When Used for Neuroprotection in Maternal Chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutathione and glutathione-dependent enzymes represent a co-ordinately regulated defence against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Modulation of NMDA receptor function by ketamine and magnesium. Part II: interactions with volatile anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Magnesium supplementation combined with N-acetylcysteine protects against postischemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography [mdpi.com]

- 13. smj.org.sg [smj.org.sg]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Modulation by magnesium of N-methyl-D-aspartate receptors in developing human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. just-glow.com [just-glow.com]

- 18. Role of magnesium in glutathione metabolism of rat erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetylcysteine Magnesium Complex: A Technical Guide on Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acetylcysteine magnesium complex is a salt formed between N-acetyl-L-cysteine (NAC) and magnesium. This complex offers the potential to deliver the well-known therapeutic benefits of both NAC and magnesium in a single molecular entity. NAC is a versatile compound with mucolytic, antioxidant, and hepatoprotective properties, primarily attributed to its ability to replenish intracellular glutathione (B108866) stores. Magnesium is an essential mineral crucial for numerous physiological functions, including enzymatic reactions, ion channel regulation, and modulation of inflammatory pathways. This technical guide provides a comprehensive overview of the known pharmacological properties of the this compound complex, drawing from available literature on the complex itself, as well as the extensive research on its individual components. The guide details its synthesis, chemical properties, and known pharmacological effects, supported by quantitative data and experimental methodologies. Furthermore, it explores the potential mechanisms of action, including its influence on key signaling pathways.

Chemical Properties and Synthesis

The this compound complex, also known as magnesium acetylcysteinate, consists of a magnesium ion (Mg²⁺) salified with two molecules of N-acetyl-L-cysteine.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆MgN₂O₆S₂ | [1] |

| Molecular Weight | 348.7 g/mol | [1] |

| IUPAC Name | magnesium bis((2R)-2-acetamido-3-sulfanylpropanoate) | [1] |

| CAS Number | 36330-79-7 | [1] |

Synthesis

A method for the preparation of N-acetyl-L-cysteine magnesium salt has been described in the literature.[2]

Materials:

-

N-acetyl-L-cysteine

-

Magnesium basic carbonate

-

Water

-

Ethyl ether

Procedure:

-

Dissolve N-acetyl-L-cysteine (19.6 g) in water (400 ml).

-

Add magnesium basic carbonate (5.82 g) to the solution.

-

The resulting solution (pH 5.1) can be processed in two ways:

-

Freeze-drying: A portion of the solution (200 ml) is freeze-dried to yield N-acetyl-L-cysteine magnesium salt (9.6 g).

-

Crystallization: Another portion (200 ml) is concentrated under vacuum. The residue is then dissolved in ethanol (30 ml) and precipitated by adding ethyl ether (150 ml). The resulting solid is filtered to yield the product (10.5 g).[2]

-

Characterization: The structure of the resulting compound, (C₅H₈NO₃S)₂Mg, can be confirmed by ¹H-NMR analysis, non-aqueous titre, iodometric titre, and magnesium titre.[2]

Pharmacological Properties

The pharmacological profile of the this compound complex is believed to be a composite of the actions of N-acetylcysteine and magnesium.

Pharmacodynamics

The complex is expected to exhibit the mucolytic, antioxidant, and anti-inflammatory properties characteristic of its components.

N-acetylcysteine is a well-established mucolytic agent.[3] The magnesium salt of NAC has been specifically investigated for its potential to reduce the incidence of bronchospasm, a known side effect of inhaled NAC in some patients.[2]

Quantitative Data: Bronchoconstrictive Effect in Guinea Pigs

| Compound | Dose (mg/animal) | % Increase in Respiratory Resistance |

| (NAC)₂Mg | 2 | 25 ± 5 |

| N-acetyl-L-cysteine | 2 | 70 ± 10 |

| N-acetyl-L-cysteine lysine (B10760008) salt | 2 | 65 ± 8 |

| N-acetyl-L-cysteine calcium salt | 2 | 75 ± 12 |

Data adapted from EP0486921A1. The results indicate that the bronchoconstrictive effect of (NAC)₂Mg is significantly lower than that of N-acetyl-L-cysteine and its other salts.[2]

This method is a standard in vivo technique to assess bronchoconstriction in anesthetized guinea pigs.

Workflow:

Caption: Workflow for the Konzett-Rössler bronchoconstriction assay.

Procedure:

-

Guinea pigs are anesthetized.

-

The trachea is cannulated and connected to a rodent ventilator providing a constant volume of air.

-

A side arm of the tracheal cannula is connected to a pressure transducer to record the insufflation pressure.

-

The test compound is administered intravenously.

-

An increase in insufflation pressure indicates bronchoconstriction, as the resistance to airflow into the lungs increases. The percentage increase in respiratory resistance is calculated.[2]

The this compound complex has been shown to have protective effects in a rat model of liver cirrhosis and portal hypertension induced by dimethylnitrosamine.[4] This is likely due to the antioxidant properties of the NAC moiety and the potential anti-inflammatory effects of magnesium. NAC acts as a precursor to L-cysteine, which is a substrate for the synthesis of the major intracellular antioxidant, glutathione (GSH).[5] Magnesium is a cofactor for enzymes involved in glutathione synthesis.[6]

Quantitative Data: Effect on Hepatic Fibrosis and Vasoactive Substances in a Rat Model of Liver Cirrhosis

| Treatment Group | TGF-β1 | NO | TNOS | iNOS |

| Control (Cirrhosis) | High | High | High | High |

| (NAC)₂Mg (25 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| (NAC)₂Mg (50 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| (NAC)₂Mg (100 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Data summarized from Zhuang et al. (2008). All treatment groups showed a significant reduction (P < 0.05) in the measured parameters compared to the control group.[4]

Workflow:

Caption: Experimental workflow for the DMN-induced liver cirrhosis model.

Procedure:

-

A rat model of liver cirrhosis is established by intraperitoneal injection of dimethylnitrosamine (12 µg/kg).

-

Rats are then treated daily with intraperitoneal injections of this compound at doses of 25, 50, and 100 mg/kg.

-

After 8 weeks of treatment, the animals are sacrificed, and liver tissue is collected.

-

The effects of the treatment are assessed by histopathological examination (H&E and Sweet reticulocyte staining) and measurement of hepatic levels of transforming growth factor-beta 1 (TGF-β1), nitric oxide (NO), total nitric oxide synthase (TNOS), and inducible nitric oxide synthase (iNOS).[4]

While direct studies on the this compound complex are lacking, the individual components are known to modulate key inflammatory signaling pathways.

-

N-acetylcysteine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression.[7][8] NAC can suppress the phosphorylation and degradation of IκB, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB to the nucleus.

-

Magnesium can also suppress the activation of NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10][11] It has been shown to reduce the phosphorylation of NF-κB subunits and key MAPK proteins like p38 and JNK.[9]

Potential Signaling Pathway Inhibition:

Caption: Potential inhibition of NF-κB and MAPK pathways by NAC and Magnesium.

Pharmacokinetics

NAC has low oral bioavailability, estimated to be between 4% and 10%.[12][13] It is rapidly absorbed, with peak plasma concentrations reached within 1 to 2 hours after oral administration.[3][14] The terminal half-life of orally administered NAC is approximately 6.25 hours.[3][14] It has a volume of distribution ranging from 0.33 to 0.47 L/kg, and protein binding is around 50%.[3][14]

Pharmacokinetic Parameters of Oral N-acetylcysteine

| Parameter | Value | Reference |

| Bioavailability | 4 - 10% | [12][13] |

| Tₘₐₓ | 1 - 2 hours | [3][14] |

| Terminal Half-life (t₁/₂) | ~6.25 hours | [3][14] |

| Volume of Distribution (Vd) | 0.33 - 0.47 L/kg | [3][14] |

| Protein Binding | ~50% | [3][14] |

The bioavailability of magnesium from supplements varies depending on the salt form. Organic salts of magnesium, such as magnesium citrate (B86180) and malate, are generally considered to have better bioavailability than inorganic forms like magnesium oxide.[15] The bioavailability of magnesium from the acetylcysteine complex has not been specifically studied. Assessment of magnesium bioavailability is complex and is often evaluated through urinary excretion analysis.[16]

Toxicology and Safety

A dedicated toxicology profile for the this compound complex is not available. The safety profile is inferred from the extensive clinical use of N-acetylcysteine and magnesium supplements.

-

N-acetylcysteine: Oral NAC is generally well-tolerated. The most common side effects are gastrointestinal, including nausea, vomiting, and diarrhea.[14]

-

Magnesium: Excessive intake of magnesium from supplements can lead to diarrhea and abdominal cramping.

Future Directions

The this compound complex presents an interesting therapeutic candidate, combining the properties of two well-characterized molecules. However, to fully understand its pharmacological profile and potential clinical utility, further research is imperative. Key areas for future investigation include:

-

Pharmacokinetic studies: A thorough investigation of the absorption, distribution, metabolism, and excretion of the complex is needed to determine the bioavailability of both NAC and magnesium from this salt form.

-

Pharmacodynamic studies: Head-to-head studies comparing the efficacy and potency of the complex to the co-administration of separate NAC and magnesium salts are required.

-

Mechanism of action studies: Elucidating the specific effects of the complex on cellular signaling pathways will provide a deeper understanding of its therapeutic potential.

-

Toxicology studies: A comprehensive safety and toxicology profile of the this compound complex is necessary before it can be considered for clinical development.

Conclusion

The this compound complex is a promising entity that leverages the established therapeutic benefits of both N-acetylcysteine and magnesium. The available data, though limited, suggests potential advantages, such as reduced bronchospasticity compared to NAC alone and efficacy in a preclinical model of liver disease. However, a significant knowledge gap exists regarding its specific pharmacokinetic and pharmacodynamic properties. The information presented in this guide, compiled from the available literature on the complex and its individual components, serves as a foundation for future research and development of this potentially valuable therapeutic agent. Further rigorous investigation is essential to fully characterize its pharmacological profile and establish its place in therapy.

References

- 1. The role of a combination of N-acetylcysteine and magnesium sulfate as adjuvants to standard therapy in acute organophosphate poisoning: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acetylcysteine and magnesium improve biochemical abnormalities associated with myocardial ischaemic reperfusion in South Indian patients undergoing coronary artery bypass grafting: a comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Magnesium supplementation combined with N-acetylcysteine protects against postischemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Supplementation of N-acetylcysteine inhibits NFkappaB activation and protects against alloxan-induced diabetes in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant capacity of N-acetylcysteine against the molecular and cytotoxic implications of cadmium chloride leading to hepatotoxicity and vital progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. vinmec.com [vinmec.com]

- 13. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dose-Dependent Absorption Profile of Different Magnesium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic (Bioavailability) Studies of Magnesium Preparations | Eremenko | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 16. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Acetylcysteine Magnesium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro antioxidant activity of acetylcysteine magnesium. N-acetylcysteine (NAC) is a well-established antioxidant with a multifactorial mechanism of action, primarily centered on the replenishment of intracellular glutathione (B108866) (GSH), a critical component of the cellular antioxidant defense system. The formulation of NAC as a magnesium salt, (NAC)₂Mg, is documented, and while extensive in vitro quantitative data for this specific salt is limited in publicly accessible literature, this guide synthesizes the known antioxidant properties of NAC and the potential synergistic role of magnesium. We will explore the primary mechanisms of action, detail relevant experimental protocols for assessing antioxidant capacity, and present the key signaling pathways involved. This document aims to serve as a valuable resource for researchers and professionals in drug development investigating the therapeutic potential of this compound.

Introduction

N-acetylcysteine (NAC) is a derivative of the amino acid L-cysteine and has been utilized in clinical practice for decades, primarily as a mucolytic agent and an antidote for acetaminophen (B1664979) poisoning.[1] Its therapeutic versatility stems from its potent antioxidant and anti-inflammatory properties.[1] The primary antioxidant mechanism of NAC is its role as a precursor for glutathione (GSH) synthesis.[2] GSH is a major endogenous antioxidant, crucial for detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis.[2]

Magnesium is an essential mineral involved in over 300 enzymatic reactions in the body and has been shown to play a role in reducing oxidative stress.[3][4] Studies suggest that magnesium can reduce the formation of free radicals.[4] The combination of NAC and magnesium has been investigated for its potential synergistic effects in various pathological conditions, including those associated with oxidative stress.[5][6][7]

Mechanisms of Antioxidant Action

The antioxidant activity of acetylcysteine, and by extension its magnesium salt, can be attributed to several key mechanisms:

-

Direct Scavenging of Reactive Oxygen Species (ROS): The sulfhydryl group (-SH) in NAC can directly scavenge certain reactive oxygen species.[10]

-

Replenishment of Intracellular Glutathione (GSH): This is considered the principal antioxidant mechanism of NAC. By providing the cysteine precursor, NAC boosts the synthesis of GSH, which is a critical cofactor for antioxidant enzymes like glutathione peroxidase.[2]

-

Modulation of Inflammatory Pathways: NAC has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB, which can be triggered by oxidative stress.[4]

-

Potential Synergistic Role of Magnesium: Magnesium itself has been shown to reduce free radical production.[4] In the context of this compound, the magnesium ion may contribute to the overall antioxidant effect and potentially influence cellular processes that mitigate oxidative stress.

Quantitative Data on Antioxidant Activity

As of the writing of this guide, specific quantitative in vitro antioxidant data (e.g., IC50 values) for this compound is not widely available in the published literature. The following table summarizes representative antioxidant activity data for N-acetylcysteine (NAC) and its amide derivative (NACA) to provide a comparative baseline for researchers.

| Compound | Assay | IC50 / Activity | Source |

| N-acetylcysteine (NAC) | DPPH Radical Scavenging | Lower than NACA at all concentrations | [10] |

| H₂O₂ Scavenging | Better than NACA at lower concentrations | [10] | |

| β-carotene Bleaching | 60% higher ability to prevent bleaching vs. control | [10] | |

| N-acetylcysteine amide (NACA) | DPPH Radical Scavenging | Higher than NAC at all concentrations | [10] |

| H₂O₂ Scavenging | Greater than NAC at the highest concentration | [10] | |

| β-carotene Bleaching | 55% higher ability to prevent bleaching vs. control | [10] | |

| Metal Chelating Activity | More than 50% of EDTA's capacity | [10] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

-

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark.

-

Sample Preparation: Prepare a series of dilutions of this compound in the same solvent as the DPPH solution. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the sample or control dilutions.

-

Add an equal volume of the DPPH working solution to each well.

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance.

-

Protocol:

-

Reagent Preparation: The ABTS•+ radical cation is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of this compound and a positive control (e.g., Trolox).

-

Assay Procedure:

-

Add a small volume of the sample or control dilutions to a 96-well plate or cuvettes.

-

Add a larger volume of the diluted ABTS•+ solution.

-

Incubate at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Cellular Reactive Oxygen Species (ROS) Assay

-

Principle: This cell-based assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to measure intracellular ROS levels. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Protocol:

-

Cell Culture: Plate cells (e.g., HepG2, C2C12) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound for a predetermined time.

-

Induction of Oxidative Stress: Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).

-

Staining: Wash the cells with a suitable buffer and then incubate with DCFH-DA solution (e.g., 10 µM) in the dark.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths appropriate for DCF (e.g., ~485 nm and ~535 nm, respectively).

-

Data Analysis: The reduction in fluorescence intensity in cells pre-treated with this compound compared to the oxidant-only treated cells indicates a decrease in intracellular ROS levels.

-

Signaling Pathways and Experimental Workflows

The antioxidant effects of acetylcysteine are intricately linked to cellular signaling pathways that regulate oxidative stress and inflammation.

Key Signaling Pathways

Conclusion

This compound holds promise as an antioxidant, combining the well-documented free radical scavenging and glutathione-replenishing properties of N-acetylcysteine with the potential benefits of magnesium. While direct in vitro quantitative data for the magnesium salt is currently sparse, the established mechanisms of its components suggest a strong potential for antioxidant efficacy. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to systematically evaluate the in vitro antioxidant activity of this compound. Further studies are warranted to elucidate the specific antioxidant capacity of this compound and to explore its full therapeutic potential in conditions associated with oxidative stress.

References

- 1. nmi.health [nmi.health]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Magnesium reduces free radicals in an in vivo coronary occlusion-reperfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-acetylcysteine and magnesium improve biochemical abnormalities associated with myocardial ischaemic reperfusion in South Indian patients undergoing coronary artery bypass grafting: a comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Magnesium supplementation combined with N-acetylcysteine protects against postischemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. EP0486921A1 - N-acetyl-L-cysteine magnesium salt and pharmaceutical compositions containing it - Google Patents [patents.google.com]

- 9. [The protective effect of N-acetylcysteine magnesium against liver cirrhosis with portal hypertension in rat]. | Sigma-Aldrich [sigmaaldrich.com]

- 10. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Role of Magnesium Acetylcysteinate in Glutathione Replenishment: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the role of magnesium acetylcysteinate in replenishing intracellular glutathione (B108866) (GSH), a critical antioxidant. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the underlying biochemical mechanisms, quantitative data from relevant studies, detailed experimental protocols, and visualizations of the key pathways involved.

Glutathione is the most abundant endogenous antioxidant in mammalian cells, playing a crucial role in cellular defense against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis. Depletion of intracellular GSH is associated with a multitude of pathological conditions, making its replenishment a significant therapeutic strategy. N-acetylcysteine (NAC) is a well-established precursor for GSH synthesis, providing the rate-limiting amino acid, L-cysteine.[1] Magnesium, an essential mineral, acts as a critical cofactor in enzymatic reactions vital for GSH synthesis and utilization. The combination of these two moieties into a single compound, magnesium acetylcysteinate, presents a promising approach to enhance intracellular GSH levels.

Core Concepts: The Dual-Action Mechanism of Magnesium Acetylcysteinate

Magnesium acetylcysteinate is a salt composed of two molecules of N-acetyl-L-cysteine and one magnesium ion.[2] Its efficacy in replenishing glutathione stems from the synergistic action of its components.

N-Acetylcysteine as a Cysteine Donor: The synthesis of glutathione is a two-step enzymatic process. The first and rate-limiting step is the formation of gamma-glutamylcysteine (B196262) from glutamate (B1630785) and cysteine, catalyzed by glutamate-cysteine ligase (GCL). The second step involves the addition of glycine (B1666218) to gamma-glutamylcysteine, catalyzed by glutathione synthetase (GS). The availability of cysteine is a major determinant of the rate of GSH synthesis.[3] NAC serves as a stable and bioavailable source of cysteine, which is readily deacetylated intracellularly to fuel the de novo synthesis of GSH.[1]

Magnesium as an Enzymatic Cofactor: Magnesium plays a multifaceted role in glutathione metabolism. It is an essential cofactor for gamma-glutamyl transpeptidase (GGT), an enzyme involved in the breakdown of extracellular glutathione, which can facilitate the recovery of its constituent amino acids for intracellular GSH synthesis.[4][5] Furthermore, the enzymes involved in GSH synthesis, GCL and GS, are ATP-dependent, and magnesium is crucial for the proper function of ATP, forming a Mg-ATP complex that is the true substrate for these enzymes.

Quantitative Data on Glutathione Replenishment

While direct clinical trial data on the compound "magnesium acetylcysteinate" is limited, studies investigating the combined effects of N-acetylcysteine and magnesium provide evidence for their synergistic potential in augmenting glutathione levels. The following tables summarize key findings from studies evaluating the impact of NAC on glutathione levels.

| Study Population | Intervention | Dosage | Duration | Key Findings | Reference |

| Healthy Older Adults | Glycine and N-Acetylcysteine (GlyNAC) | 2.4g, 4.8g, or 7.2g/day | 2 weeks | No significant increase in total glutathione (GSH-T) in the overall group. However, in a subset with high baseline oxidative stress, the medium and high doses led to a significant increase in GSH-T (p=0.016). | [6] |

| Volunteers with Metabolic Syndrome | Sublingual Glutathione vs. Oral Glutathione vs. N-Acetylcysteine | 200 mg/day (NAC) | 3 weeks | Sublingual glutathione showed superiority in increasing plasma GSH levels and the GSH/GSSG ratio compared to oral GSH and NAC. | [7] |

| Animal Models of Heart Disease (Meta-analysis) | N-Acetylcysteine | Varied | Varied | NAC supplementation significantly increased total glutathione levels (Standardized Mean Difference = 1.23, p=0.0003). | [8] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams, generated using the DOT language, illustrate the glutathione synthesis pathway and a typical experimental workflow for quantifying glutathione.

Caption: Glutathione Synthesis Pathway.

Caption: HPLC-based Glutathione Quantification Workflow.

Detailed Experimental Protocols

For the accurate quantification of glutathione and the assessment of related enzyme activities, standardized and validated protocols are essential. Below are detailed methodologies for key experiments.

Protocol 1: Quantification of Total Glutathione using HPLC with Fluorescence Detection

This method is highly sensitive and specific for the quantification of glutathione in biological samples such as plasma.[9][10]

1. Materials and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

-

C18 reverse-phase column.

-

4-Fluoro-7-nitrobenzofurazan (NBD-F) for derivatization.

-

Glutathione (GSH) standard.

-

Metaphosphoric acid (MPA) for deproteinization.

-

Phosphate (B84403) buffer.

-

Acetonitrile.

2. Sample Preparation:

-

Collect blood samples in EDTA-containing tubes.

-

Immediately centrifuge at 4°C to separate plasma.

-

To 100 µL of plasma, add 100 µL of 10% MPA to precipitate proteins.

-

Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for derivatization.

3. Derivatization Procedure:

-

Mix 50 µL of the supernatant with 50 µL of 1 mg/mL NBD-F in a buffer solution.

-

Incubate at 60°C for 30 minutes in the dark.

-

Cool the mixture and inject it into the HPLC system.

4. HPLC Conditions:

-

Mobile Phase: A gradient of phosphate buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 28°C.

-

Fluorescence Detection: Excitation at 470 nm and emission at 530 nm.

5. Quantification:

-

Prepare a standard curve using known concentrations of GSH.

-

Quantify the GSH in the samples by comparing their peak areas to the standard curve.

Protocol 2: Spectrophotometric Assay of Glutathione Reductase Activity

This assay measures the activity of glutathione reductase (GR) by monitoring the oxidation of NADPH.[11][12][13]

1. Materials and Reagents:

-

UV/Vis spectrophotometer.

-

Potassium phosphate buffer with EDTA.

-

NADPH solution.

-

Oxidized glutathione (GSSG) solution.

-

Sample containing glutathione reductase (e.g., cell lysate, tissue homogenate).

2. Assay Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the sample.

-

Incubate the mixture at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding the GSSG solution.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

3. Calculation of Enzyme Activity:

-

The rate of NADPH oxidation is proportional to the GR activity.

-

Calculate the change in absorbance per minute (ΔA/min).

-

Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumption, which corresponds to the enzyme activity.

Protocol 3: Assay of Glutamate-Cysteine Ligase (GCL) Activity

This protocol measures the activity of the rate-limiting enzyme in glutathione synthesis.[14][15][16][17]

1. Materials and Reagents:

-

HPLC system with electrochemical or fluorescence detection.

-

Tris buffer.

-

ATP, MgCl₂, glutamate, cysteine.

-

Sample containing GCL (e.g., cell lysate, tissue homogenate).

-

Reagents for stopping the reaction and preparing the sample for HPLC.

2. Assay Procedure:

-

Prepare a reaction mixture containing Tris buffer, ATP, MgCl₂, glutamate, and the sample.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding cysteine.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction (e.g., by adding acid).

-

Process the sample for HPLC analysis to quantify the product, gamma-glutamylcysteine.

3. Quantification:

-

Separate and quantify the formed gamma-glutamylcysteine using HPLC.

-

Calculate the GCL activity based on the amount of product formed per unit of time and protein concentration.

Conclusion

Magnesium acetylcysteinate holds significant potential as a therapeutic agent for replenishing intracellular glutathione. Its dual-action mechanism, providing both the essential precursor cysteine and the vital cofactor magnesium, addresses key limiting factors in glutathione synthesis. The experimental protocols and pathway visualizations provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic benefits of this promising compound in combating conditions associated with oxidative stress and glutathione deficiency.

References

- 1. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Magnesium Matters: A Comprehensive Review of Its Vital Role in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | A Randomized Controlled Clinical Trial in Healthy Older Adults to Determine Efficacy of Glycine and N-Acetylcysteine Supplementation on Glutathione Redox Status and Oxidative Damage [frontiersin.org]

- 7. Effects of N-acetylcysteine, oral glutathione (GSH) and a novel sublingual form of GSH on oxidative stress markers: A comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. academic.oup.com [academic.oup.com]

- 11. oxfordbiomed.com [oxfordbiomed.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. mmpc.org [mmpc.org]

- 14. Rat GCLC(Glutamate Cysteine Ligase, Catalytic) ELISA Kit – AFG Scientific [afgsci.com]

- 15. Establishment of New Method for the Assay of Glutamate-cysteine Ligase Activity in Crude Liver Extracts -Toxicological Research | Korea Science [koreascience.kr]

- 16. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Synergistic Neuroprotective Potential of N-Acetylcysteine and Magnesium: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the neuroprotective effects of a combination therapy involving N-acetylcysteine (NAC) and magnesium (Mg). Designed for researchers, scientists, and drug development professionals, this document outlines the core mechanisms of action, summarizes quantitative data from preclinical and clinical studies, details experimental protocols, and visualizes key signaling pathways.

Executive Summary

Neurological disorders, including traumatic brain injury (TBI) and stroke, represent a significant global health burden. The pathophysiology of these conditions is complex, involving excitotoxicity, oxidative stress, and neuroinflammation. This guide explores the therapeutic potential of a combination therapy using N-acetylcysteine (NAC), a potent antioxidant, and magnesium (Mg), a crucial ion in neurological function. By targeting multiple pathological cascades, the combined application of NAC and Mg presents a promising strategy for enhanced neuroprotection. This document synthesizes the available scientific evidence, offering a comprehensive resource for the scientific community to advance research and development in this critical area.

N-Acetylcysteine (NAC) in Neuroprotection

N-acetylcysteine is a precursor to the amino acid L-cysteine and, subsequently, the endogenous antioxidant glutathione (B108866) (GSH).[1] Its neuroprotective properties are attributed to its ability to mitigate oxidative stress and modulate inflammatory pathways.[2][3]

Mechanism of Action

NAC's primary neuroprotective function stems from its role in replenishing intracellular GSH levels, a critical component of the cellular antioxidant defense system.[2][4] Depleted GSH is a hallmark of many neurodegenerative diseases and acute neurological injuries.[5] NAC also directly scavenges reactive oxygen species (ROS) and modulates the activity of transcription factors such as nuclear factor-kappa B (NF-κB), which is pivotal in the inflammatory response.[2][6]

Signaling Pathways

NAC influences several key signaling pathways involved in neuroprotection:

-

Glutathione Synthesis and Oxidative Stress Reduction: NAC provides the rate-limiting substrate, cysteine, for the synthesis of glutathione, which is catalyzed by glutamate-cysteine ligase and glutathione synthetase.[4][7] GSH then detoxifies reactive oxygen species.

-

Anti-inflammatory Signaling: NAC can inhibit the activation of NF-κB, a key regulator of pro-inflammatory gene expression.[2][8] This leads to a downstream reduction in the production of inflammatory cytokines.

Magnesium (Mg) in Neuroprotection

Magnesium is an essential cation that plays a fundamental role in numerous physiological processes within the central nervous system. Its neuroprotective effects are primarily linked to its ability to modulate glutamatergic neurotransmission and maintain cellular energy metabolism.[9]

Mechanism of Action

A key mechanism of magnesium's neuroprotective action is its voltage-dependent blockade of the N-methyl-D-aspartate (NMDA) receptor.[10][11] Excessive activation of NMDA receptors by the excitatory neurotransmitter glutamate (B1630785) leads to an influx of calcium ions (Ca2+), triggering a cascade of neurotoxic events known as excitotoxicity.[12] By blocking the NMDA receptor, magnesium prevents this excessive calcium influx.[13] Magnesium also plays a role in regulating other ion channels and is a critical cofactor for ATP, the primary cellular energy currency.[14][15]

Signaling Pathways

Magnesium's neuroprotective effects are mediated through the following pathways:

-

NMDA Receptor Blockade: At resting membrane potential, Mg2+ ions block the NMDA receptor channel. Depolarization removes this block, allowing for physiological activation. During excitotoxic conditions, elevated extracellular glutamate leads to prolonged depolarization and excessive Ca2+ influx, which Mg2+ can mitigate.

-

Calcium Channel Regulation: Magnesium can also modulate the activity of voltage-gated calcium channels, further controlling intracellular calcium homeostasis.[16]

Combined N-Acetylcysteine and Magnesium Therapy

The combination of NAC and magnesium offers a multi-pronged approach to neuroprotection by simultaneously targeting oxidative stress, neuroinflammation, and excitotoxicity. While direct evidence in dedicated neurological injury models is still emerging, studies in related fields suggest a synergistic potential.

Rationale for Combination

The complementary mechanisms of NAC and magnesium form the basis for their combined use. Magnesium acts presynaptically to stabilize neuronal membranes and reduce excessive neurotransmitter release, while NAC acts as a potent antioxidant to scavenge the reactive oxygen species generated during neuronal injury.[17] This dual approach addresses both the initial excitotoxic insult and the subsequent oxidative damage.

Potential Synergistic Signaling

The combined administration of NAC and magnesium is hypothesized to lead to a more robust neuroprotective effect by:

-

Attenuating the Vicious Cycle of Excitotoxicity and Oxidative Stress: Excitotoxicity leads to mitochondrial dysfunction and increased ROS production. NAC can directly counter this oxidative stress.

-

Reducing Neuroinflammation: Both excitotoxicity and oxidative stress are potent triggers of neuroinflammation. By mitigating these initial insults, the combination therapy can dampen the inflammatory cascade.

Quantitative Data

The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of NAC and magnesium, both individually and in combination.

Table 1: Preclinical Studies on Combined NAC and Magnesium

| Study Model | Species | Treatment Groups | Key Findings | Reference |

| Normobaric Hypoxia with Carotid Artery Ligation | Rat | Control, MgSO4 + Lamotrigine + NAC | Protective index of 2.18 in the combination group (p<0.05 vs. control). | [18] |

| Postischemic Acute Renal Failure | Rat | Ischemia, Ischemia+Mg, Ischemia+NAC, Ischemia+Mg+NAC | Combination therapy showed greater improvement in GFR and RBF compared to individual treatments. Tubular necrosis scores were lower in NAC and combination groups. | [19][20] |

Table 2: Clinical Studies on Combined NAC and Magnesium

| Condition | Study Design | Treatment Groups | Key Findings | Reference |

| Acute Organophosphate Poisoning | Randomized Controlled Trial | Control, NAC + MgSO4 | Lower, but not statistically significant, total atropine (B194438) requirement in the combination group. No significant difference in other clinical outcomes. | [17] |

| Myocardial Ischemia-Reperfusion (CABG) | Clinical Trial | Control, Mg, NAC | Administration of Mg or NAC reduced lipid peroxidation (p<0.05). | [21][22] |

Table 3: Preclinical Studies on Individual NAC Neuroprotection

| Study Model | Species | Treatment | Key Findings | Reference |

| Traumatic Brain Injury | Mouse | NAC (150 mg/kg, 300 mg/kg) | Reduced short-term axonal injury and hippocampal neuronal loss. | [5][23] |

| Traumatic Brain Injury | Rat | NAC (150 mg/kg) | Decreased elevated MDA levels and increased SOD and GPx activities (p<0.05). | [24] |

| Traumatic Brain Injury | Mouse, Rat | NAC | Reversed behavioral deficits in novel object recognition, Y-maze, and Morris water maze. | [3][25][26] |

| Ischemic Stroke | Rat | NAC | Reduced infarct volume and improved neurologic score. | [3] |

Experimental Protocols

This section details representative experimental protocols for inducing neurological injury in animal models and assessing the effects of NAC and magnesium.

Animal Models of Neurological Injury

-

Traumatic Brain Injury (Controlled Cortical Impact):

-

Anesthetize the animal (e.g., mouse or rat) with isoflurane.

-

Secure the animal in a stereotaxic frame.

-

Perform a craniotomy over the desired cortical region.

-

Use a pneumatic or electromagnetic impactor to deliver a controlled impact to the exposed dura.

-

-

Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO):

-

Anesthetize the animal.

-

Make a midline neck incision to expose the common carotid artery.

-

Introduce a filament into the internal carotid artery and advance it to occlude the middle cerebral artery.

-

After a defined period of occlusion (e.g., 60-90 minutes), the filament can be withdrawn to allow for reperfusion.[18][26]

-

Assessment of Neuroprotection

-

Behavioral Outcomes:

-

Biochemical Markers:

-

Malondialdehyde (MDA) Assay: To measure lipid peroxidation as an indicator of oxidative stress.

-

Glutathione (GSH) Assay: To determine the levels of the antioxidant glutathione.

-

Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) Activity Assays: To measure the activity of key antioxidant enzymes.[24][28][29]

-

-

Histological Analysis:

-

Triphenyltetrazolium Chloride (TTC) Staining: To delineate the infarct volume in stroke models.

-

Nissl Staining: To assess neuronal morphology and identify neuronal loss.

-

Immunohistochemistry: To detect markers of apoptosis (e.g., caspase-3), inflammation (e.g., Iba1 for microglia), and specific neuronal populations.

-

Conclusion and Future Directions

The combined administration of N-acetylcysteine and magnesium presents a compelling, mechanistically synergistic approach to neuroprotection. While preclinical and clinical data on the combination therapy specifically for neurological disorders are still limited, the existing evidence from related fields, coupled with the well-established individual neuroprotective properties of NAC and magnesium, provides a strong rationale for further investigation.

Future research should focus on:

-

Preclinical studies in relevant neurological injury models (TBI, stroke) to directly compare the efficacy of the combination therapy versus individual treatments.

-

Dose-optimization studies to identify the most effective and safe concentrations of NAC and magnesium for combined administration.

-

Elucidation of the precise molecular interactions and signaling pathway crosstalk between NAC and magnesium in a neuroprotective context.

-

Well-designed clinical trials to evaluate the safety and efficacy of combined NAC and magnesium therapy in patients with acute neurological injuries.

This technical guide serves as a foundational resource to stimulate and guide such future research endeavors, with the ultimate goal of translating this promising therapeutic strategy into clinical practice.

References

- 1. Neuron differentiation and neuritogenesis stimulated by N-acetylcysteine (NAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. luminwaves.com [luminwaves.com]

- 5. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence [mdpi.com]

- 6. Differential Modulation of NF-κB in Neurons and Astrocytes Underlies Neuroprotection and Antigliosis Activity of Natural Antioxidant Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Magnesium Sulfate Protects Against the Bioenergetic Consequences of Chronic Glutamate Receptor Stimulation | PLOS One [journals.plos.org]

- 10. Fetal Neuroprotection by Magnesium Sulfate: From Translational Research to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Excitotoxicity - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. kairosfloats.com [kairosfloats.com]

- 15. Regulation of calcium currents and secretion by magnesium in crustacean peptidergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Magnesium regulation of Ca2+ channels in smooth muscle and endothelial cells of human allantochorial placental vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Animal Models of Ischemic Stroke. Part Two: Modeling Cerebral Ischemia [openneurologyjournal.com]

- 18. Animal model of ischemic stroke - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

- 20. Magnesium supplementation combined with N-acetylcysteine protects against postischemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2.2. Induction of Experimental Traumatic Brain Injury TBI [bio-protocol.org]

- 22. N-acetylcysteine and magnesium improve biochemical abnormalities associated with myocardial ischaemic reperfusion in South Indian patients undergoing coronary artery bypass grafting: a comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. maze.conductscience.com [maze.conductscience.com]

- 24. Magnesium deficiency - Wikipedia [en.wikipedia.org]

- 25. Protocol for inducing varying TBI severity in a mouse model using a closed-head, weight-drop, impact-induced acceleration mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 26. wvj.science-line.com [wvj.science-line.com]

- 27. jove.com [jove.com]

- 28. Detection of oxidative stress index in brain tissue [bio-protocol.org]

- 29. researchgate.net [researchgate.net]

Acetylcysteine Magnesium: A Technical Guide on its Efficacy as a Free Radical Scavenger

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of acetylcysteine magnesium, a compound that combines the potent antioxidant properties of N-acetylcysteine (NAC) with the physiological benefits of magnesium. This document delves into the core mechanisms by which this compound functions as a free radical scavenger, supported by available experimental data. Detailed methodologies of key experiments are provided to facilitate replication and further research. The guide also visualizes critical signaling pathways and experimental workflows to offer a clear and in-depth understanding of its therapeutic potential in conditions marked by oxidative stress.

Introduction to this compound

This compound, also known as magnesium N-acetylcysteinate or magnesium bis((2R)-2-acetamido-3-sulfanylpropanoate), is a salt formed between magnesium and two molecules of N-acetylcysteine[1][2]. This compound, with the chemical formula C10H16MgN2O6S2, integrates the well-established antioxidant and mucolytic properties of NAC with the essential mineral functions of magnesium[1][2]. NAC is a derivative of the amino acid cysteine and a precursor to the potent intracellular antioxidant, glutathione (B108866) (GSH)[3][4][5]. Magnesium is a crucial cofactor in numerous enzymatic reactions and plays a role in mitigating oxidative stress[6]. The combination of these two components in a single molecule suggests a synergistic potential for combating oxidative damage.

A patent for N-acetyl-L-cysteine magnesium salt describes its potential for various therapeutic applications, including as a free-radical scavenger[1]. While research specifically on the magnesium salt is emerging, a significant body of evidence supports the combined use of NAC and magnesium in ameliorating conditions associated with oxidative stress[7][8][9][10].

Mechanisms of Action as a Free Radical Scavenger

The free radical scavenging activity of this compound is attributable to the multifaceted antioxidant properties of its N-acetylcysteine component, potentially enhanced by the presence of magnesium.

Direct Radical Scavenging by N-Acetylcysteine

N-acetylcysteine possesses a free thiol (-SH) group that can directly donate a hydrogen atom to neutralize a variety of reactive oxygen species (ROS), including the hydroxyl radical (•OH) and hypochlorous acid (HOCl)[11]. While its direct scavenging activity against superoxide (B77818) radicals is considered less potent compared to other antioxidants, it still contributes to the overall reduction of oxidative stress[12].

Indirect Antioxidant Action via Glutathione Synthesis

A primary mechanism of NAC's antioxidant effect is its role as a precursor for the synthesis of glutathione (GSH)[4][5][13]. Cysteine is the rate-limiting amino acid in the production of GSH, a major intracellular antioxidant[4]. By providing a bioavailable source of cysteine, NAC boosts intracellular GSH levels, thereby enhancing the cell's capacity to neutralize free radicals and detoxify harmful substances[4][5][13].

dot

Caption: N-Acetylcysteine as a precursor for glutathione synthesis.

Modulation of Signaling Pathways

N-acetylcysteine has been shown to influence cellular signaling pathways involved in the antioxidant response. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway[14][15]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Studies have indicated that NAC can promote the activation of Nrf2, leading to an upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO1)[14][16].

dot

Caption: Nrf2-ARE antioxidant response pathway activated by NAC.

The Role of Magnesium in Mitigating Oxidative Stress

Magnesium deficiency has been linked to increased oxidative stress[17]. While not a direct free radical scavenger in the same manner as NAC, magnesium contributes to the antioxidant defense system in several ways:

-

Cofactor for Antioxidant Enzymes: Magnesium is a cofactor for several enzymes involved in antioxidant defense.

-

Calcium Channel Blocker: Magnesium acts as a natural calcium channel blocker, and a reduction in intracellular calcium can lead to decreased production of ROS[9].

-

Stabilization of Glutathione: Evidence suggests a relationship between glutathione and magnesium levels, with glutathione administration shown to increase magnesium levels[6].

Quantitative Data on Free Radical Scavenging Activity

Direct quantitative data on the free radical scavenging activity of the this compound salt is limited. However, a study on a rat model of liver cirrhosis induced by dimethylnitrosamine demonstrated a significant reduction in oxidative stress markers following treatment with this compound[18].

| Parameter | Control Group | This compound (Low Dose) | This compound (Medium Dose) | This compound (High Dose) |

| TGF-β1 | Significantly Higher | Significantly Reduced (p < 0.05) | Significantly Reduced (p < 0.05) | Significantly Reduced (p < 0.05) |

| NO | Significantly Higher | Significantly Reduced (p < 0.05) | Significantly Reduced (p < 0.05) | Significantly Reduced (p < 0.05) |

| tNOS | Significantly Higher | Significantly Reduced (p < 0.05) | Significantly Reduced (p < 0.05) | Significantly Reduced (p < 0.05) |

| iNOS | Significantly Higher | Significantly Reduced (p < 0.05) | Significantly Reduced (p < 0.05) | Significantly Reduced (p < 0.05) |

| Table 1: Effect of this compound on Hepatic Fibrosis and Vasoactive Substances in a Rat Model of Liver Cirrhosis[18]. (Note: Specific quantitative values were not provided in the abstract, only the significance of the reduction.) |

In a clinical trial involving patients undergoing coronary artery bypass grafting, the co-administration of NAC and magnesium significantly reduced lipid peroxidation, a marker of oxidative stress[7][8].

| Group | Outcome | p-value |

| Mg/NAC Treated | Significant reduction in lipid peroxidation | < 0.05 |

| Control | Increased blood lipid peroxidation | |

| Table 2: Effect of Co-administration of N-Acetylcysteine and Magnesium on Lipid Peroxidation[7][8]. |

Experimental Protocols

Synthesis of N-acetyl-L-cysteine Magnesium Salt

As described in patent EP0486921A1, the magnesium salt of N-acetyl-L-cysteine can be prepared by the following process[1]:

-

Dissolve N-acetyl-L-cysteine in water.

-

Add a magnesium salt, such as magnesium basic carbonate, to the aqueous solution.

-

Isolate the resulting N-acetyl-L-cysteine magnesium salt by either:

-

Freeze-drying the solution.

-

Removing the solvent under vacuum and crystallizing the residue from a suitable organic solvent (e.g., a lower alcohol).

-

In Vivo Model of Liver Cirrhosis and Portal Hypertension

The following protocol was used to assess the protective effects of this compound in a rat model[18]:

-

Induction of Liver Cirrhosis: Administer dimethylnitrosamine (12 µg/kg) to rats to induce liver cirrhosis.

-

Treatment: Inject this compound intraperitoneally at doses of 25, 50, and 100 mg/kg daily for 8 weeks.

-

Assessment: After the treatment period, collect hepatic tissue for:

-

Histopathological analysis: Use HE and Sweet reticulocyte staining to assess the degree of liver fibrosis and infiltration of lymphocytes.

-

Biochemical analysis: Measure the levels of TGF-β1, NO, tNOS, and iNOS in the hepatic tissue.

-

dot

Caption: Workflow for in vivo assessment of this compound.

In Vitro Antioxidant Capacity Assays (General Protocols for NAC)

While specific data for the magnesium salt is limited, the following standard in vitro assays are commonly used to evaluate the antioxidant capacity of NAC and its derivatives.

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

-

Prepare a stock solution of DPPH in methanol (B129727) or ethanol.

-

Prepare various concentrations of the test compound (this compound).

-

Mix the test compound solution with the DPPH solution.

-

Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Generate the ABTS•+ by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

-

Dilute the ABTS•+ solution to a specific absorbance at 734 nm.

-

Prepare various concentrations of the test compound.

-

Mix the test compound solution with the diluted ABTS•+ solution.

-

Incubate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion and Future Directions

This compound is a promising compound that leverages the established antioxidant and therapeutic properties of N-acetylcysteine and magnesium. Its primary mechanism as a free radical scavenger involves both direct neutralization of ROS and, more significantly, the replenishment of intracellular glutathione stores. Furthermore, its potential to modulate key antioxidant signaling pathways like Nrf2-ARE warrants further investigation.

While preliminary in vivo data in a liver cirrhosis model are encouraging, there is a clear need for more extensive research to quantify the direct free radical scavenging capacity of the this compound salt using standardized in vitro assays. Future studies should also focus on its bioavailability and pharmacokinetics compared to the co-administration of NAC and magnesium. Elucidating the full spectrum of its antioxidant and anti-inflammatory effects will be crucial for its development as a therapeutic agent for a range of diseases underpinned by oxidative stress.

References

- 1. EP0486921A1 - N-acetyl-L-cysteine magnesium salt and pharmaceutical compositions containing it - Google Patents [patents.google.com]

- 2. This compound | C10H16MgN2O6S2 | CID 9906338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacist's advice: let's get to know MAGNESIUM and N-ACETYL CYSTEIN (NAC) and protect the heart, nerves and liver [en.vijesti.me]

- 4. cymbiotika.com [cymbiotika.com]

- 5. vinmec.com [vinmec.com]

- 6. nordic.com [nordic.com]

- 7. N-acetylcysteine and magnesium improve biochemical abnormalities associated with myocardial ischaemic reperfusion in South Indian patients undergoing coronary artery bypass grafting: a comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. smj.org.sg [smj.org.sg]

- 9. researchgate.net [researchgate.net]

- 10. Magnesium supplementation combined with N-acetylcysteine protects against postischemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Superoxide scavenging effects of N-acetylcysteine and vitamin C in subjects with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. N-acetylcysteine partially reverses oxidative stress and apoptosis exacerbated by Mg-deficiency culturing conditions in primary cultures of rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [The protective effect of N-acetylcysteine magnesium against liver cirrhosis with portal hypertension in rat]. | Sigma-Aldrich [sigmaaldrich.com]

Early Research on Acetylcysteine Magnesium for Liver Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early preclinical research on acetylcysteine magnesium for hepatoprotection. The core focus of this document is a detailed examination of a key study that investigates the efficacy of this compound in a rat model of liver cirrhosis and portal hypertension. This guide is intended to be a resource for researchers, scientists, and professionals in drug development interested in the foundational science of this compound.

Introduction

N-acetylcysteine (NAC) is a well-established antioxidant and a precursor to the intracellular antioxidant glutathione (B108866) (GSH).[1][2] It is widely recognized for its role in mitigating drug-induced liver injury (DILI), particularly in cases of acetaminophen (B1664979) overdose.[3][4] The hepatoprotective effects of NAC are primarily attributed to its ability to replenish hepatic GSH stores, thereby protecting against oxidative stress-induced cellular damage.[1][2] Early research has explored variations of this molecule to potentially enhance its therapeutic properties. One such variation is this compound, a salt of N-acetylcysteine. A pivotal early study investigated the protective effects of this compound in a rat model of liver cirrhosis induced by dimethylnitrosamine (DMNA).[5][6] This research suggests that this compound not only acts as a potent antioxidant but may also modulate key signaling pathways involved in liver fibrosis and portal hypertension.[5][6]

Experimental Protocols

The following experimental protocol is detailed from the key early study on this compound for liver protection.

Induction of Liver Cirrhosis and Portal Hypertension in Rats

A rat model of liver cirrhosis was established using dimethylnitrosamine (DMNA).[5]

-

Animal Model: Sprague-Dawley rats were used in the study.[5]

-

Inducing Agent: Dimethylnitrosamine (DMNA) was administered to induce liver cirrhosis.[5]

-

Administration: DMNA was administered at a dose of 12 µg/kg.[5] The search results do not specify the route of administration or the frequency and duration of DMNA administration to induce cirrhosis.

-

Disease Confirmation: After the modeling period, liver pathology was assessed to confirm the development of cirrhosis (Phase III-IV).[5]

This compound Treatment

Following the induction of liver cirrhosis, the rats were treated with this compound.

-

Treatment Groups: The study included a control group and three treatment groups receiving different doses of this compound (low, medium, and high dose).[5]

-

Dosage: this compound was administered at doses of 25, 50, and 100 mg/kg daily.[5]

-

Route of Administration: The compound was injected into the abdominal cavity (intraperitoneal injection).[5]

-